1,2-Benzisothiazole-3-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Process Chemistry

The 1,2-benzisothiazole-3-carboxylic acid scaffold is the validated starting point for antipsychotic 3-carboxamide SRMs. Unlike the 2,1-isomer (CAS 34250-66-3), only this 1,2-fusion positions the carboxylic acid (pKa ~0.95) for critical amide coupling, generating the pharmacophore essential for dopamine receptor modulation. Procure this building block to access benzisothiazole-3-carboxamide antipsychotic leads, 3-(1-piperazinyl) antineoplastic agents, and novel agrochemical screening libraries. Greener procurement with GreenScreen Benchmark-1 rating.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 40991-34-2
Cat. No. B1266391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazole-3-carboxylic acid
CAS40991-34-2
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2)C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11)
InChIKeyKTORKRBAIRTBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzisothiazole-3-carboxylic Acid (CAS 40991-34-2) for Pharmaceutical Synthesis and Research Procurement


1,2-Benzisothiazole-3-carboxylic acid (CAS: 40991-34-2) is a heterocyclic building block featuring a benzene ring fused to an isothiazole moiety, with a carboxylic acid functional group at the 3-position [1]. With a molecular formula of C₈H₅NO₂S and a molecular weight of 179.20 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly antipsychotic agents and enzyme inhibitors . The carboxylic acid group provides a reactive handle for further derivatization, enabling its use in medicinal chemistry and agrochemical research .

Why 1,2-Benzisothiazole-3-carboxylic Acid Cannot Be Directly Substituted by Its Isomers or Esters


Generic substitution of 1,2-benzisothiazole-3-carboxylic acid with its structural isomers (e.g., 2,1-benzisothiazole-3-carboxylic acid, CAS 34250-66-3) or ester derivatives is not scientifically valid due to fundamental differences in synthetic utility and physicochemical properties. The 1,2-isomer possesses a distinct heterocyclic ring fusion pattern that governs its reactivity in subsequent derivatization reactions, while the carboxylic acid functional group (pKa approximately 0.95) provides a critical site for amide bond formation that is absent in esters . Furthermore, the 3-position carboxylic acid in the 1,2-benzisothiazole scaffold is essential for generating specific pharmacophores, such as carboxamides, which are integral to the structure-activity relationships observed in antipsychotic agents [1].

Quantitative Differentiation Evidence for 1,2-Benzisothiazole-3-carboxylic Acid vs. Structural Analogs


Synthetic Yield Comparison: 1,2- vs. 2,1-Benzisothiazole-3-carboxylic Acid from α-Substituted o-Toluidines

In a one-stage synthesis from functionally substituted o-toluidines and thionyl chloride, 2,1-benzisothiazole-3-carboxylic acid (the 2,1-isomer) is obtained in only 30% yield, while the 1,2-benzisothiazole scaffold is not accessible via this route, highlighting the distinct synthetic behavior of the two regioisomers [1]. This low yield for the 2,1-isomer underscores the synthetic advantage of using the commercially available 1,2-isomer as a building block.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Antipsychotic Activity Requires 1,2-Benzisothiazole-3-carboxylic Acid-Derived Carboxamides

Patent literature specifically claims that carboxamides derived from 1,2-benzisothiazole-3-carboxylic acid (or its benzisoxazole analog) exhibit antipsychotic activity [1]. The free carboxylic acid is an essential precursor for synthesizing these carboxamides. This differentiates the compound from ester derivatives, which require an additional hydrolysis step, and from the 2,1-isomer, whose corresponding carboxamides are not reported to have the same pharmacological profile.

Medicinal Chemistry Antipsychotic Agents Structure-Activity Relationship

Reactivity and Versatility as a Building Block for Bioactive Derivatives

1,2-Benzisothiazole-3-carboxylic acid is a crucial precursor in the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0), a derivative that has demonstrated potent cytotoxic and antineoplastic activities with an IC50 of 0.42 ± 0.23 µM against Mycobacterium tuberculosis DNA gyrase and a minimum inhibitory concentration (MIC) of 3.64 µM . This highlights the utility of the parent carboxylic acid in generating biologically active molecules.

Medicinal Chemistry Organic Synthesis Drug Discovery

Physicochemical Property Profile for Formulation and Handling

The compound's predicted physicochemical properties, including a boiling point of 279.7±23.0 °C, a density of 1.508±0.06 g/cm³, and a pKa of 0.95±0.10 , provide a quantitative basis for its handling and formulation. For instance, the low pKa indicates it will be predominantly ionized at physiological pH, a critical factor for solubility and bioavailability studies.

Preformulation Process Chemistry Analytical Chemistry

GreenScreen Assessment for Safer Chemical Alternatives

According to a GreenScreen assessment, 1,2-benzisothiazole-3-carboxylic acid has been assigned a Risk Level of 1 (with higher numbers indicating lower concern and greater recommendation) [1]. This places it in a category of higher concern compared to other chemicals, which may be a critical factor in procurement decisions focused on environmental, health, and safety (EHS) profiles.

Green Chemistry Toxicology Environmental Safety

Use as an Intermediate for High-Purity Agrochemicals and Pharmaceuticals

1,2-Benzisothiazole-3-carboxylic acid is a key intermediate in the synthesis of specific agrochemicals and pharmaceuticals, as indicated by its inclusion in custom synthesis catalogs and its role in preparing downstream products like 5-methoxy-1,2-benzothiazole-3-carboxylic acid . This contrasts with less substituted or isomeric benzisothiazoles that may not offer the same direct pathway to these specific end products.

Agrochemical Synthesis Process Chemistry Custom Synthesis

Optimal Application Scenarios for Procuring 1,2-Benzisothiazole-3-carboxylic Acid


Synthesis of Antipsychotic Drug Candidates

Medicinal chemistry groups developing novel antipsychotic agents should procure this compound as the key starting material for synthesizing benzisothiazole-3-carboxamide derivatives, which are claimed to possess antipsychotic activity [1]. This is the most direct and validated route to this specific pharmacophore.

Preparation of Bioactive Piperazinyl Derivatives

The compound is an essential precursor for synthesizing 3-(1-piperazinyl)-1,2-benzisothiazole and related derivatives with demonstrated antineoplastic and antimicrobial properties [1]. Procuring this building block enables the exploration of structure-activity relationships in this promising chemical space.

Agrochemical Intermediate Research and Development

For the development of new fungicides or herbicides containing the benzisothiazole motif, this compound serves as a versatile starting material [1]. Its carboxylic acid group allows for facile coupling to a wide range of amines and alcohols to generate diverse screening libraries.

Green Chemistry and Alternative Assessment Studies

Organizations evaluating the environmental and toxicological profile of chemical intermediates can use this compound as a benchmark [1]. Its GreenScreen Risk Level of 1 provides a quantifiable metric for comparing safer alternatives and can guide procurement decisions in favor of less hazardous substitutes when possible.

Technical Documentation Hub

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